molecular formula C9H8FN B12982486 3-(4-Fluorophenyl)prop-2-yn-1-amine

3-(4-Fluorophenyl)prop-2-yn-1-amine

Cat. No.: B12982486
M. Wt: 149.16 g/mol
InChI Key: GTCLQUUTIBTDNX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)prop-2-yn-1-amine is a propargylamine derivative featuring a fluorine atom at the para position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structure combines a terminal alkyne with an amine group, enabling participation in click chemistry, cycloadditions, and nucleophilic reactions. The fluorine substituent enhances metabolic stability and influences electronic properties, making it a critical motif in medicinal chemistry .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

3-(4-fluorophenyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,7,11H2

InChI Key

GTCLQUUTIBTDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-amine typically involves the reaction of 4-fluorobenzyl bromide with propargylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anticancer Potential
3-(4-Fluorophenyl)prop-2-yn-1-amine has been investigated as a lead compound in the development of novel antidepressants and anticancer agents. The presence of the 4-fluorophenyl group enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with target receptors.

Biological Activity
The compound's biological activity is primarily linked to its interactions with specific receptors and enzymes. Studies have shown that compounds with similar structures often exhibit significant pharmacological effects, including:

Activity Type Notable Effects
AntidepressantModulation of neurotransmitter systems
AnticancerInhibition of cancer cell proliferation
AntiviralInhibitory effects against certain viruses

In particular, research has highlighted the compound's potential as an antiviral agent, demonstrating efficacy against viruses such as influenza A and Coxsackie B4 in vitro.

Materials Science

Organic Electronics
3-(4-Fluorophenyl)prop-2-yn-1-amine serves as a building block for organic semiconductors in photovoltaic devices. Its unique structure contributes to efficient charge transport and light absorption, making it suitable for applications in organic solar cells.

Parameter Value
Power Conversion EfficiencyVaries based on formulation
Open-Circuit VoltageHigh due to effective charge transport
Short-Circuit CurrentDependent on device architecture

The integration of this compound into conjugated polymers has shown promising results in enhancing the performance of organic solar cells.

Drug Discovery

Structure-Activity Relationship (SAR)
In drug discovery, understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. Researchers have modified 3-(4-Fluorophenyl)prop-2-yn-1-amine to enhance its efficacy and safety profiles through various synthetic routes.

Case Studies

  • Antidepressant Development : A study explored analogs of the compound to assess their binding affinity to serotonin receptors, revealing that modifications could significantly enhance antidepressant activity.
  • Anticancer Studies : In vivo studies demonstrated that certain derivatives exhibited potent anticancer effects in animal models, suggesting a potential pathway for therapeutic development .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Effects: Halogen and Trifluoromethyl Derivatives

a. 3-(4-Chlorophenyl)prop-2-yn-1-amine

  • Structure : Chlorine replaces fluorine at the para position.
  • Synthetic Utility: Used in cyclization reactions to generate NH-enaminones and carbamates, as demonstrated in the synthesis of (E)-tert-butyl derivatives .
  • Reactivity : The chlorine atom may reduce reaction rates in electrophilic substitutions compared to fluorine due to lower electronegativity.

b. 3-(4-Bromophenyl)prop-2-yn-1-amine

  • Structure : Bromine replaces fluorine.
  • Applications : Discontinued commercial availability (Biosynth) suggests specialized use cases, possibly in heavy-atom-containing intermediates for crystallography .

c. 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride

  • Structure : Trifluoromethyl (-CF₃) group replaces fluorine.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the amine (pKa reduction) and enhancing resistance to oxidation.
  • Applications : Marketed as a versatile scaffold for drug discovery; hydrochloride salt improves aqueous solubility for biological testing .

Table 1: Substituent Comparison

Compound Substituent Molecular Weight (g/mol) Key Properties
3-(4-Fluorophenyl)prop-2-yn-1-amine -F 165.17 High electronegativity, metabolic stability
3-(4-Chlorophenyl)prop-2-yn-1-amine -Cl 181.63 Moderate steric bulk, slower reactivity
3-(4-Bromophenyl)prop-2-yn-1-amine -Br 226.08 High polarizability, crystallographic utility
3-[4-(CF₃)phenyl]prop-2-yn-1-amine·HCl -CF₃ 235.63 Enhanced acidity, improved solubility

Aromatic System Modifications

a. 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride

  • Structure : Thiophene replaces the benzene ring.
  • Electronic Effects : The sulfur atom introduces π-excessive aromaticity, altering conjugation and redox properties.
  • Applications: Potential use in materials science due to thiophene’s conductive properties; hydrochloride form aids in purification .

b. 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

  • Structure : Fluorine at meta position; extended aliphatic chain.
  • Biological Relevance : Demonstrates the impact of fluorine positioning on hydrogen bonding and target binding, with applications in kinase inhibition .

Positional Isomerism: Para vs. Meta Fluorine

  • 3-(4-Fluorophenyl)prop-2-yn-1-amine : Para-fluorine maximizes electronic effects across the aromatic ring, enhancing dipole moments and resonance stabilization.

Biological Activity

3-(4-Fluorophenyl)prop-2-yn-1-amine, a compound characterized by its unique fluorinated aromatic structure and alkyne functionality, has garnered significant attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of 3-(4-Fluorophenyl)prop-2-yn-1-amine is C₉H₈F, with a molecular weight of approximately 150.16 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.

The biological activity of 3-(4-Fluorophenyl)prop-2-yn-1-amine is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways within cells.

Biological Activity Overview

Research has indicated that 3-(4-Fluorophenyl)prop-2-yn-1-amine exhibits several biological activities:

Activity TypeDescription
Antimicrobial Investigated for potential antimicrobial properties against various pathogens.
Anticancer Explored for its ability to inhibit cancer cell proliferation in vitro.
Neuroprotective Potential applications in neuroprotection have been noted in preliminary studies.

Case Studies and Research Findings

Several studies have explored the biological implications of 3-(4-Fluorophenyl)prop-2-yn-1-amine:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects :
    • Research indicated that the compound could mitigate oxidative stress-induced damage in neuronal cells, highlighting its neuroprotective potential .
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition revealed that 3-(4-Fluorophenyl)prop-2-yn-1-amine could effectively inhibit certain key enzymes involved in metabolic pathways, contributing to its therapeutic profile .

Comparison with Related Compounds

To understand the uniqueness of 3-(4-Fluorophenyl)prop-2-yn-1-amine, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
3-(3-Fluorophenyl)prop-2-yn-1-amineAlkyne amineSimilar antimicrobial properties
3-(4-Chlorophenyl)prop-2-yn-1-amineAlkyne amineVarying enzyme inhibition profiles
3-(4-Methylphenyl)prop-2-yn-1-amineAlkyne amineDistinct pharmacological properties

Future Directions

Given the promising biological activities exhibited by 3-(4-Fluorophenyl)prop-2-yn-1-amine, further research is warranted to explore:

  • In Vivo Studies : More comprehensive animal studies are needed to validate the efficacy and safety of this compound.
  • Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level will provide insights into how it interacts with various biological systems.

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